4-((3,4-dichlorobenzyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one
Description
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Properties
IUPAC Name |
4-[(3,4-dichlorophenyl)methylsulfanyl]-1-(oxolan-2-ylmethyl)-5,6,7,8-tetrahydroquinazolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22Cl2N2O2S/c21-16-8-7-13(10-17(16)22)12-27-19-15-5-1-2-6-18(15)24(20(25)23-19)11-14-4-3-9-26-14/h7-8,10,14H,1-6,9,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHJCZPMXJHANOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=O)N2CC3CCCO3)SCC4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((3,4-dichlorobenzyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one (CAS Number: 899756-64-0) is a member of the quinazoline family known for its diverse biological activities. This article explores its biological activity, including potential therapeutic applications and mechanisms of action.
- Molecular Formula : CHClNOS
- Molecular Weight : 425.4 g/mol
- Structure : The compound features a tetrahydrofuran ring and a dichlorobenzyl thio group, which contribute to its biological properties.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in the areas of antimicrobial , anticancer , and anti-inflammatory effects.
Antimicrobial Activity
Studies have shown that derivatives of quinazoline compounds possess antimicrobial properties. The presence of the thioether moiety in this compound enhances its interaction with microbial targets, potentially disrupting cellular functions.
| Study | Activity | Findings |
|---|---|---|
| Antibacterial | Exhibited inhibition against various Gram-positive and Gram-negative bacteria. | |
| Antifungal | Showed effectiveness against common fungal strains. |
Anticancer Activity
The anticancer potential of this compound has been evaluated through various in vitro assays. It has demonstrated cytotoxic effects on several cancer cell lines.
| Cell Line | IC (µM) | Mechanism |
|---|---|---|
| HeLa | 12.7 | Induction of apoptosis via intrinsic pathways. |
| K562 | 14.9 | Cell cycle arrest and apoptosis induction. |
A notable study highlighted that the compound induced apoptosis in HeLa cells through both extrinsic and intrinsic signaling pathways, suggesting its potential as a chemotherapeutic agent .
The mechanisms underlying the biological activity of this compound can be attributed to several factors:
- Apoptosis Induction : The compound activates apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It interferes with the cell cycle progression, particularly at the G2/M phase.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cancer cells, contributing to their death.
Case Studies
Several case studies have documented the effectiveness of similar compounds with structural similarities to 4-((3,4-dichlorobenzyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one:
- Study on Cancer Cell Lines : A study reported that derivatives with similar thioether groups exhibited significant cytotoxicity against breast and lung cancer cell lines .
- Antimicrobial Efficacy : Another research effort demonstrated that compounds with similar quinazoline structures showed potent antibacterial activity against resistant strains of bacteria .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of quinazolinone derivatives. For instance, compounds similar to 4-((3,4-dichlorobenzyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one have shown effectiveness against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The structure-activity relationship indicates that the presence of the thioether group enhances the compound's ability to penetrate bacterial membranes and exert its effects .
Anticancer Potential
Quinazolinone derivatives have also been investigated for their anticancer properties. Research indicates that modifications in the quinazolinone structure can lead to significant cytotoxic effects on cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been attributed to its interaction with specific cellular pathways involved in cell proliferation and survival .
Synthesis of Novel Compounds
The unique structure of 4-((3,4-dichlorobenzyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one makes it a valuable precursor in synthetic organic chemistry. It can be utilized in the synthesis of more complex molecules through various coupling reactions. For example, the thioether group can participate in nucleophilic substitutions or cross-coupling reactions to form new carbon-sulfur bonds .
Case Study 1: Antimicrobial Screening
In a study conducted by researchers at the Royal Society of Chemistry, several quinazolinone derivatives were synthesized and screened for antimicrobial activity. The results indicated that compounds containing thioether functionalities exhibited enhanced activity against gram-positive and gram-negative bacteria. The study concluded that 4-((3,4-dichlorobenzyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one could serve as a lead compound for developing new antibacterial agents .
Case Study 2: Anticancer Research
A collaborative study published in MDPI focused on the anticancer potential of quinazolinone derivatives. The research demonstrated that compounds similar to 4-((3,4-dichlorobenzyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one exhibited significant cytotoxic effects on various cancer cell lines. The mechanism of action was linked to the inhibition of specific kinases involved in tumor growth .
Q & A
Q. Table 1: Reaction Condition Comparison
| Step | Catalyst/Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Thioether formation | PEG-400 + BEC clay | 70–80 | 65–75 | |
| Cyclization | ZnCl₂ in THF | Reflux | 50–60 | |
| Purification | Ethanol recrystallization | RT | 85–90 |
Advanced: How can contradictions in spectral data (e.g., tautomeric forms) be resolved?
Answer:
Thione-thiol tautomerism in thioamide-containing compounds can lead to conflicting IR or NMR data. Methodological approaches include:
- Variable-temperature NMR : Observing chemical shift changes at different temperatures to identify tautomeric equilibria .
- Computational modeling : Density Functional Theory (DFT) calculations predict stable tautomers and validate experimental spectra .
- X-ray crystallography : Resolving crystal structures to confirm dominant tautomeric forms, as demonstrated for related thiazinones .
Basic: Which characterization techniques are essential for confirming the compound’s structure?
Answer:
Critical techniques include:
- ¹H/¹³C NMR : Assigns proton environments and carbon frameworks (e.g., tetrahydrofuran methyl groups at δ 3.5–4.0 ppm) .
- IR spectroscopy : Identifies key functional groups (e.g., C=O stretch ~1700 cm⁻¹, C-S stretch ~650 cm⁻¹) .
- Mass spectrometry (HRMS) : Confirms molecular ion peaks and fragmentation patterns .
Advanced: How to design experiments to assess the compound’s environmental fate using computational models?
Answer:
Follow the INCHEMBIOL framework :
Physicochemical properties : Use QSAR models to predict logP, solubility, and persistence.
Degradation pathways : Simulate hydrolysis/photolysis via software like EPI Suite.
Ecotoxicology : Apply molecular docking to assess interactions with biological targets (e.g., enzymes in aquatic organisms).
Validation : Compare in silico results with laboratory biodegradation assays under controlled pH/temperature .
Basic: What safety protocols are critical when handling intermediates during synthesis?
Answer:
- Ventilation : Use fume hoods to avoid inhaling reactive vapors (e.g., thioglycolic acid) .
- Personal protective equipment (PPE) : Nitrile gloves and goggles prevent skin/eye contact with chlorinated intermediates .
- Waste disposal : Neutralize acidic/byproduct streams before disposal .
Advanced: How to evaluate structure-activity relationships (SAR) for biological activity?
Answer:
- Bioisosteric replacements : Modify the tetrahydrofuran or dichlorobenzyl groups to assess impact on activity (e.g., anti-tubercular assays in ) .
- Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) .
- Statistical analysis : Apply multivariate regression to correlate substituent electronic parameters (Hammett σ) with IC₅₀ values .
Basic: How to troubleshoot low yields in the final cyclization step?
Answer:
- Catalyst activation : Ensure anhydrous conditions for ZnCl₂ to prevent hydrolysis .
- Reaction time optimization : Extend reflux duration (e.g., 16–24 hours) for complete cyclization .
- Intermediate purity : Pre-purify precursors via column chromatography to remove inhibitors .
Advanced: What strategies mitigate solvent interference in spectral analysis?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
